molecular formula C10H16N4O B6142675 1-(4-methoxypyrimidin-2-yl)-1,4-diazepane CAS No. 926188-80-9

1-(4-methoxypyrimidin-2-yl)-1,4-diazepane

Cat. No. B6142675
CAS RN: 926188-80-9
M. Wt: 208.26 g/mol
InChI Key: UNNMAGOIVGASDQ-UHFFFAOYSA-N
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Description

Pyrimidine derivatives, such as “1-(4-methoxypyrimidin-2-yl)-1,4-diazepane”, are of wide interest due to their diverse biological potential . They are the building blocks of many natural compounds such as vitamins, liposacharides, and antibiotics .


Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the use of density functional theory . The atomic coordinates are obtained directly from the crystalline structures, and from the energies of the frontier molecular orbitals (HOMO and LUMO), chemical descriptors are obtained that indicate the influence of the functional groups in the sulfonylureas on the reactivity of the molecules .


Molecular Structure Analysis

The molecular and electronic structures of pyrimidine derivatives are often evaluated by density functional theory . The crystalline supramolecular arrangements of these compounds are analyzed by Hirshfeld surface, QTAIM, and NBO, with the aim of verifying changes in intermolecular interactions caused by substituent groups .


Chemical Reactions Analysis

Pyrimidine derivatives show different biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be influenced by the functional groups in the molecules . For example, the compound “methyl 1- (4-methoxypyrimidin-2-yl)piperidine-4-carboxylate” has a molecular weight of 251.29 and is stored at room temperature .

Mechanism of Action

Target of Action

Similar compounds, such as sulfonylurea herbicides, have been found to target the enzymeacetolactate synthase . This enzyme plays a crucial role in the biosynthesis of branched-chain amino acids.

Mode of Action

Based on the information about related compounds, it can be inferred that the compound might interact with its target enzyme, leading to inhibition of the enzyme’s activity . This interaction could potentially alter the normal functioning of the enzyme, leading to changes in the biochemical processes within the cell.

Result of Action

The inhibition of acetolactate synthase by related compounds can lead to a decrease in the production of branched-chain amino acids . This could potentially lead to a disruption in protein synthesis and other cellular functions.

Safety and Hazards

Safety information for similar compounds, such as “(4-methoxypyrimidin-2-yl)methanamine”, includes hazard statements H302, H314, H335, indicating that the compound is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

Research on pyrimidine derivatives is ongoing, with a focus on evaluating their biological activity and developing safe and highly active compounds . Future directions may include the design and synthesis of new derivatives, as well as further investigation of their mechanisms of action .

properties

IUPAC Name

1-(4-methoxypyrimidin-2-yl)-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O/c1-15-9-3-5-12-10(13-9)14-7-2-4-11-6-8-14/h3,5,11H,2,4,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNNMAGOIVGASDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1)N2CCCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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